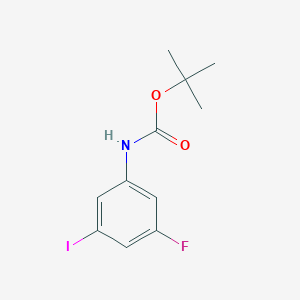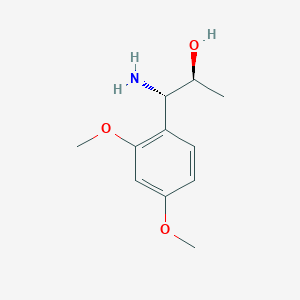
(1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound features a unique structure with an amino group and two methoxy groups attached to a phenyl ring, making it a valuable molecule for studying stereochemistry and its effects on biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine.
Hydroxylation: The final step involves the hydroxylation of the chiral amine to introduce the hydroxyl group at the appropriate position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
(1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
(1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
(1R,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL: The enantiomer of the compound, which may exhibit different biological activities due to its opposite stereochemistry.
1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL: The racemic mixture containing both enantiomers.
1-Amino-1-(2,4-dimethoxyphenyl)ethanol: A structurally similar compound with a different substitution pattern.
Uniqueness
(1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
(1S,2S)-1-amino-1-(2,4-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m0/s1 |
InChI 键 |
NSMUMAQWGCHTAT-WRWORJQWSA-N |
手性 SMILES |
C[C@@H]([C@H](C1=C(C=C(C=C1)OC)OC)N)O |
规范 SMILES |
CC(C(C1=C(C=C(C=C1)OC)OC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


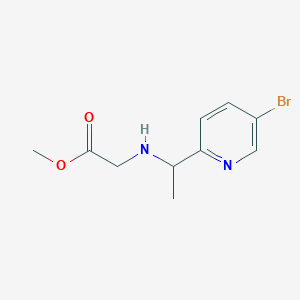
![6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13043054.png)
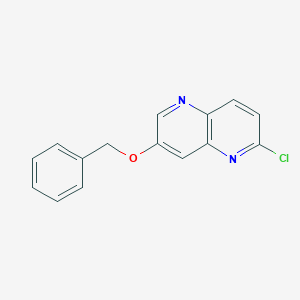
![5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13043064.png)
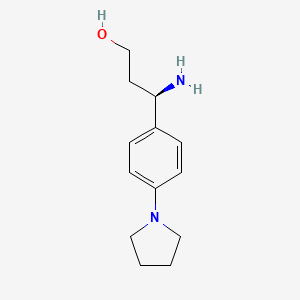

![2-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13043075.png)
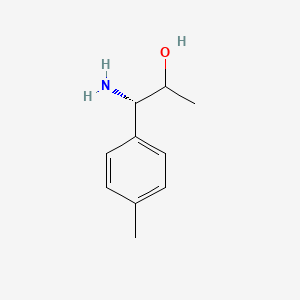
![(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043079.png)
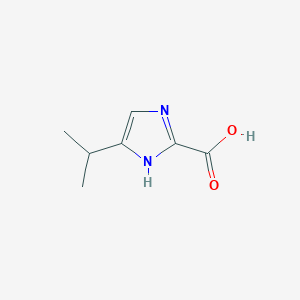
![Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13043088.png)

